molecular formula C9H13NOS B13667875 1-(4-Propyl-2-thiazolyl)-2-propanone

1-(4-Propyl-2-thiazolyl)-2-propanone

Cat. No.: B13667875
M. Wt: 183.27 g/mol
InChI Key: JGAGNMLNUANVDX-UHFFFAOYSA-N
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Description

1-(4-Propyl-2-thiazolyl)-2-propanone is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a propyl group at the 4-position of the thiazole ring and a propanone group at the 2-position

Preparation Methods

The synthesis of 1-(4-Propyl-2-thiazolyl)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of 4-propylthiazole with acetone in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture under reflux and using an acid or base catalyst to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(4-Propyl-2-thiazolyl)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions where the propyl group or other substituents are replaced by different functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Propyl-2-thiazolyl)-2-propanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Propyl-2-thiazolyl)-2-propanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Propyl-2-thiazolyl)-2-propanone can be compared with other similar compounds, such as:

    1-(4-Propyl-2-thiazolyl)-3-propanone: Similar structure but with different functional groups, leading to variations in chemical reactivity and applications.

    1-(4-Propyl-2-thiazolyl)-2-butanone: Another analog with a butanone group instead of a propanone group, affecting its physical and chemical properties.

    1-(4-Propyl-2-thiazolyl)-2-thiazolidinone: Contains a thiazolidinone ring, which imparts different biological activities and uses.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

1-(4-Propyl-2-thiazolyl)-2-propanone is a thiazole derivative that has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its thiazole ring, which contributes to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against Candida albicans. In vitro assays revealed an MIC of 64 µg/mL, indicating potential for therapeutic applications in treating fungal infections .

The mechanism of action for this compound involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways are still under investigation but may involve disruption of cell wall synthesis in bacteria and inhibition of ergosterol biosynthesis in fungi.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of resistant bacterial strains. Results showed that it significantly inhibited growth compared to standard antibiotics, suggesting its potential as an alternative treatment .

Evaluation of Antifungal Properties

Another study focused on the antifungal properties of this compound. It was tested against a panel of fungal pathogens, where it demonstrated comparable efficacy to established antifungal agents like fluconazole. The study highlighted the compound's potential as a lead for developing new antifungal drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other thiazole derivatives:

CompoundStructureBiological ActivityMIC (µg/mL)
This compoundStructureAntimicrobial, Antifungal32 - 128
1-(4-Methylthiazol-2-yl)-2-propanoneStructureAntimicrobial64 - 256
1-(5-Bromo-2-thiazolyl)-3-butanoneStructureAntifungal16 - 64

This table illustrates how variations in structure can influence biological activity and potency.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

1-(4-propyl-1,3-thiazol-2-yl)propan-2-one

InChI

InChI=1S/C9H13NOS/c1-3-4-8-6-12-9(10-8)5-7(2)11/h6H,3-5H2,1-2H3

InChI Key

JGAGNMLNUANVDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CSC(=N1)CC(=O)C

Origin of Product

United States

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